Cas no 2138081-78-2 (3-[Methyl(3-methylbutyl)amino]-4-(propan-2-yl)cyclohexan-1-ol)

3-[Methyl(3-methylbutyl)amino]-4-(propan-2-yl)cyclohexan-1-ol is a structurally complex cyclohexanol derivative featuring both tertiary amine and isopropyl substituents. Its unique molecular architecture, combining a functionalized cyclohexane ring with branched alkyl and amino groups, suggests potential utility in pharmaceutical or specialty chemical applications. The presence of a hydroxyl group enhances polarity, while the tertiary amine moiety may contribute to basicity and coordination properties. This compound's stereochemistry and substitution pattern could influence its reactivity, solubility, and biological activity. Further investigation into its physicochemical properties, stability, and potential interactions would be required to fully characterize its applications in synthetic chemistry or drug development. The molecule's multifunctional nature makes it an interesting candidate for targeted modifications.
3-[Methyl(3-methylbutyl)amino]-4-(propan-2-yl)cyclohexan-1-ol structure
2138081-78-2 structure
Product name:3-[Methyl(3-methylbutyl)amino]-4-(propan-2-yl)cyclohexan-1-ol
CAS No:2138081-78-2
MF:C15H31NO
MW:241.412744760513
CID:6367269
PubChem ID:165490874

3-[Methyl(3-methylbutyl)amino]-4-(propan-2-yl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1160954
    • 3-[methyl(3-methylbutyl)amino]-4-(propan-2-yl)cyclohexan-1-ol
    • 2138081-78-2
    • 3-[Methyl(3-methylbutyl)amino]-4-(propan-2-yl)cyclohexan-1-ol
    • Inchi: 1S/C15H31NO/c1-11(2)8-9-16(5)15-10-13(17)6-7-14(15)12(3)4/h11-15,17H,6-10H2,1-5H3
    • InChI Key: BOVOUUXAVSGSFR-UHFFFAOYSA-N
    • SMILES: OC1CCC(C(C)C)C(C1)N(C)CCC(C)C

Computed Properties

  • Exact Mass: 241.240564612g/mol
  • Monoisotopic Mass: 241.240564612g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.5Ų
  • XLogP3: 3.8

3-[Methyl(3-methylbutyl)amino]-4-(propan-2-yl)cyclohexan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1160954-1.0g
3-[methyl(3-methylbutyl)amino]-4-(propan-2-yl)cyclohexan-1-ol
2138081-78-2
1g
$0.0 2023-06-08

Additional information on 3-[Methyl(3-methylbutyl)amino]-4-(propan-2-yl)cyclohexan-1-ol

Introduction to 3-[Methyl(3-methylbutyl)amino]-4-(propan-2-yl)cyclohexan-1-ol (CAS No. 2138081-78-2)

3-[Methyl(3-methylbutyl)amino]-4-(propan-2-yl)cyclohexan-1-ol is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 2138081-78-2, belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive study in medicinal chemistry.

The molecular structure of this compound features a cyclohexane ring substituted with various alkyl and amino groups, which contributes to its intricate chemical behavior. The presence of a methyl(3-methylbutyl)amino side chain and a propan-2-yl group at the 4-position of the cyclohexane ring introduces specific steric and electronic characteristics that influence its interactions with biological targets. Such structural features are often exploited in the design of novel pharmaceutical agents to enhance binding affinity and selectivity.

In recent years, there has been growing interest in the development of central nervous system (CNS) therapeutics, and compounds like 3-[Methyl(3-methylbutyl)amino]-4-(propan-2-yl)cyclohexan-1-ol have been investigated for their potential role in modulating neurotransmitter systems. The compound's ability to interact with various receptor subtypes has made it a candidate for further exploration in the treatment of neurological disorders. Preliminary studies suggest that it may influence the activity of serotonin and dopamine receptors, which are critical for regulating mood, cognition, and motor function.

One of the most compelling aspects of this compound is its structural diversity, which allows for extensive modifications to optimize its pharmacological profile. Researchers have been experimenting with different derivatives to enhance potency, reduce side effects, and improve bioavailability. The cyclohexane core provides a stable scaffold that can be functionalized in multiple ways, enabling the synthesis of a wide range of analogs. These modifications are often guided by computational modeling and high-throughput screening techniques, which help identify promising candidates for further development.

The synthesis of 3-[Methyl(3-methylbutyl)amino]-4-(propan-2-yl)cyclohexan-1-ol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the methyl(3-methylbutyl)amino group necessitates careful handling to ensure regioselectivity, while the addition of the propan-2-yl moiety requires attention to stereochemistry. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiopurity. These techniques are essential for producing compounds suitable for preclinical and clinical studies.

From a pharmacological perspective, the compound's interactions with biological targets are influenced by its solubility, lipophilicity, and metabolic stability. These properties are critical determinants of its pharmacokinetic behavior and therapeutic efficacy. Computational tools like molecular docking and pharmacophore modeling have been utilized to predict how this compound might bind to its intended targets. Such simulations provide valuable insights into its potential mechanism of action and help guide the optimization process.

Recent advancements in analytical chemistry have enabled more precise characterization of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its structure and confirm its identity. These methods are crucial for ensuring the purity and consistency of the compound throughout its development pipeline. Additionally, high-performance liquid chromatography (HPLC) has been used for purification and quality control purposes.

The potential applications of 3-[Methyl(3-methylbutyl)amino]-4-(propan-2-yl)cyclohexan-1-ol extend beyond CNS disorders. Its structural motifs suggest that it may also have utility in treating conditions such as pain syndromes, inflammation, and cardiovascular diseases. The presence of multiple functional groups provides opportunities for designing molecules that can modulate multiple pathways simultaneously, potentially leading to more comprehensive therapeutic effects.

In conclusion, 3-[Methyl(3-methylbutyl)amino]-4-(propan-2-yl)cyclohexan-1-ol is a promising compound with significant potential in pharmaceutical research. Its complex structure, combined with its ability to interact with key biological targets, makes it an attractive candidate for further investigation. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play a vital role in the development of novel therapeutics for various diseases.

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